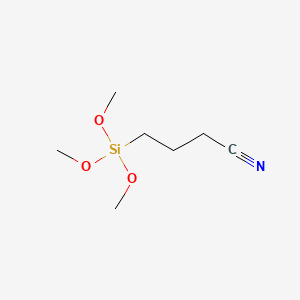

3-Cyanopropyltrimethoxysilane

Beschreibung

Significance of Organosilane Compounds in Advanced Materials Science

Organosilane compounds are a class of silicon-based chemicals that play a crucial role in advanced materials science. ontosight.aiontosight.ai These compounds are characterized by a central silicon atom bonded to both organic groups and hydrolyzable substituents, such as methoxy (B1213986) or ethoxy groups. ontosight.aincsu.edu This unique dual reactivity allows them to act as molecular bridges between inorganic substrates and organic polymers, a function that is fundamental to the development of high-performance materials. zmsilane.com

The silicon-carbon bond provides a stable backbone, while the functional organic groups can be tailored to impart specific properties like improved adhesion, water repellency, or biocompatibility. ncsu.eduzmsilane.com The hydrolyzable groups react with moisture to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form a durable, cross-linked siloxane network. zmsilane.com This ability to form strong covalent bonds with a variety of surfaces makes organosilanes indispensable as adhesion promoters, surface modifiers, and cross-linking agents in composites, coatings, and sealants. ontosight.aizmsilane.com Their versatility has led to their use in a wide array of applications, from microelectronics and optics to biomedical devices and construction materials. ontosight.aigelest.com

Interactive Data Table: Key Properties of Organosilanes

| Property | Description | Relevance in Materials Science |

| Dual Reactivity | Possess both organic and inorganic reactivity. | Enables coupling of dissimilar materials (e.g., glass fibers and polymer matrix). |

| Surface Modification | Can alter the surface energy and chemical nature of a substrate. | Used to create hydrophobic, hydrophilic, or functionalized surfaces. gelest.com |

| Adhesion Promotion | Forms strong covalent bonds at the interface between materials. | Enhances the durability and performance of coatings, adhesives, and composites. zmsilane.com |

| Cross-linking | Can form a three-dimensional network. | Improves the mechanical strength, thermal stability, and chemical resistance of polymers. zmsilane.com |

Role of 3-Cyanopropyltrimethoxysilane in Surface Chemistry and Hybrid Material Synthesis

This compound (CPTMS) is a specific organosilane that features a cyanopropyl functional group and three hydrolyzable methoxy groups. cfsilicones.com This molecular structure makes it a valuable tool in surface chemistry and the synthesis of organic-inorganic hybrid materials. cfsilicones.comalibaba.com The trimethoxysilane (B1233946) portion of the molecule allows it to bond to inorganic surfaces, such as silica (B1680970), glass, and metal oxides, through the process of hydrolysis and condensation. cfsilicones.com

The defining feature of CPTMS is its cyanopropyl group. The nitrile (-C≡N) functionality introduces a strong dipole moment and can participate in or be converted to other functional groups, offering a versatile platform for subsequent chemical modifications. This makes CPTMS particularly useful for the surface modification of nanomaterials, where precise control over surface properties is critical. cfsilicones.comflinders.edu.au It has been used to functionalize silica nanoparticles, creating a surface that can influence polarity, dispersion, and adhesion. gelest.comflinders.edu.au

In the realm of hybrid materials, CPTMS serves as a key building block. It can be incorporated into sol-gel processes to create hybrid coatings and materials with tailored properties. cfmats.com For example, it has been used in the synthesis of multifunctional mesoporous silica, where the cyano group influences the surface properties and pore structure. nih.gov The ability to integrate the specific chemical reactivity of the nitrile group with the robust inorganic network of polysiloxanes allows for the design of advanced materials for a range of applications, including catalysis and sensing. rsc.org

Overview of Research Directions and Applications

Academic research on this compound is exploring a variety of applications, driven by its unique chemical characteristics. Key research directions include its use as a surface modifier, a component in hybrid materials for advanced technologies, and a precursor for specialized polymers.

One significant area of investigation is its application in surface modification and nanotechnology . Researchers have studied its use in creating self-assembled monolayers (SAMs) on surfaces like indium tin oxide (ITO) for the development of highly sensitive electrochemical biosensors. tubitak.gov.tr The cyanopropyl group provides a reactive handle for the covalent immobilization of biomolecules. tubitak.gov.tr Studies have also focused on the controlled growth of functionalized silica nanoparticles using CPTMS, which have potential applications in areas requiring high-density surface modification. flinders.edu.au

In the field of hybrid materials and coatings , CPTMS is investigated as an intermediate for creating hybrid polymeric coatings and in sol-gel systems. cfmats.comcfmats.com Its incorporation can enhance properties like adhesion to metal surfaces. cfsilicones.com Research has also explored its role in creating novel polysilsesquioxane hollow spheres, which can be loaded with nanoparticles for catalytic applications, such as the reduction of 4-nitrophenol. rsc.org

Furthermore, CPTMS is being explored in the context of energy storage and electronics . Recent studies have examined its use in modifying binders for silicon composite anodes in lithium-ion batteries, where the dipole moment of the cyanopropyl group can influence charge transfer kinetics at the electrode interface. rsc.org It is also considered a chemical auxiliary in the semiconductor industry. cfmats.com However, in some applications like perovskite solar cells, the introduction of CPTMS has been found to decrease photovoltaic performance, highlighting the importance of understanding its specific interactions within a given system. wiley.comacs.org

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Investigated Properties/Function |

| Surface Chemistry | Modification of ITO electrodes for biosensors. tubitak.gov.tr | Formation of self-assembled monolayers for antibody immobilization. tubitak.gov.tr |

| Nanotechnology | Synthesis of functionalized silica nanoparticles. flinders.edu.au | Control of particle growth and surface functionality. flinders.edu.au |

| Hybrid Materials | Creation of cyanopropyl polysilsesquioxane hollow spheres. rsc.org | Support for catalytic gold nanoparticles. rsc.org |

| Coatings | Intermediate for hybrid polymeric coatings. cfmats.com | Adhesion promotion on metal substrates. cfsilicones.comalibaba.com |

| Energy Storage | Binder modification for Li-ion battery anodes. rsc.org | Modulation of interfacial charge transfer. rsc.org |

| Catalysis | Support for catalysts in chemical reductions. rsc.org | Reduction of 4-nitrophenol. rsc.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-trimethoxysilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJPAIQDDFIEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204017 | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55453-24-2 | |

| Record name | Cyanopropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55453-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trimethoxysilyl)butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trimethoxysilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Cyanopropyltrimethoxysilane

Sol-Gel Processing Routes Utilizing 3-Cyanopropyltrimethoxysilane

The sol-gel process is a versatile and widely utilized method for synthesizing organic-inorganic hybrid materials. mdpi.comazonano.com It involves the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that evolves into a continuous solid network (gel). azonano.comresearchgate.net For organofunctional silanes like this compound, this process allows for the incorporation of organic functionalities into an inorganic silica (B1680970) network, creating materials with tailored properties. researchgate.net The synthesis is kinetically controlled and highly dependent on a variety of reaction parameters. mdpi.com

Co-condensation Approaches with Inorganic Silane (B1218182) Precursors

A common strategy to form robust hybrid materials is the co-condensation of an organofunctional silane with a network-forming inorganic silane precursor, such as tetraethyl orthosilicate (B98303) (TEOS). asianpubs.orgmdpi.com This approach allows for the homogeneous distribution of the organic functional groups throughout the resulting silica matrix. asianpubs.org

In a typical co-condensation synthesis, this compound and an inorganic precursor like TEOS are mixed in a suitable solvent, often an alcohol, with water and a catalyst. The process is designed to achieve a high loading and uniform dispersion of the cyanopropyl functional groups. asianpubs.org This one-step method is often preferred over post-synthesis grafting techniques, as grafting can lead to the organic groups being anchored primarily at the external surface and near pore openings. asianpubs.org

Research has demonstrated the successful synthesis of organic-inorganic hybrid mesoporous materials by the co-condensation of 2-cyanoethyl triethoxysilane (B36694) (a closely related compound) and TEOS. asianpubs.org In this process, the silane coupling agent is introduced directly into the initial reaction mixture containing the silica source (TEOS), a surfactant template (cetyltrimethylammonium bromide), and a catalyst (aqueous ammonia) in an ethanol (B145695)/water solvent system. asianpubs.org The resulting material features the cyano-functional groups successfully anchored and homogeneously distributed on the surface of the silica framework. asianpubs.org

Comparative Analysis of One-step and Two-step Synthesis Strategies

The synthesis of hybrid materials via sol-gel can be broadly categorized into one-step and two-step strategies, with the choice of method significantly impacting the final material's structure and properties.

One-Step Synthesis: In this approach, all reactants—the organosilane (this compound), the inorganic precursor (e.g., TEOS), water, solvent, and catalyst—are mixed together from the beginning. asianpubs.org This method promotes the simultaneous hydrolysis and co-condensation of the different silane species. The one-step process is valued for its simplicity and rapidity, often allowing for the direct functionalization of the material as it forms. asianpubs.org It is particularly effective for achieving a homogeneous distribution of functional groups within the inorganic network. asianpubs.org

Two-Step Synthesis: A two-step process involves the sequential addition of reactants. A common variation is the pre-hydrolysis of the more reactive silane precursor before the addition of the second silane. For instance, the inorganic precursor (TEOS) might be partially or fully hydrolyzed first, followed by the introduction of the organofunctional silane. This can be advantageous when the hydrolysis and condensation rates of the two precursors are significantly different, allowing for greater control over the final structure. This method can be used to create specific structures, such as core-shell particles or materials with a gradient of functionalization.

The choice between these strategies depends on the desired material characteristics. The one-step co-condensation is generally favored for producing materials with uniformly dispersed functional groups, while two-step methods offer more precise control over the structural evolution of the hybrid material.

Influence of Reaction Parameters on Sol-Gel Product Characteristics

The textural and structural properties of sol-gel derived materials are strongly influenced by the synthesis and processing parameters. researchgate.net Key factors include pH, solvent properties, and the type and concentration of the catalyst, all of which dictate the kinetics of the underlying hydrolysis and condensation reactions. mdpi.com

The pH of the reaction medium is one of the most critical parameters in sol-gel chemistry, as it profoundly affects the rates of both hydrolysis and condensation. researchgate.net

Hydrolysis: The hydrolysis of alkoxysilanes, such as this compound, is catalyzed by both acids and bases. The reaction rate is typically at its minimum in neutral conditions (around pH 7) and increases exponentially at both lower and higher pH values. researchgate.netafinitica.com Under acidic conditions (low pH), the alkoxide group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. mdpi.com At high pH, the reaction is promoted by the hydroxide (B78521) ion, which is a stronger nucleophile than water. researchgate.net

Condensation: The condensation reaction, which involves the formation of siloxane (Si-O-Si) bonds, is also highly pH-dependent. The rate of condensation is slowest around pH 2-3 and is significantly promoted under basic conditions. researchgate.net Under acidic conditions, the mechanism favors the reaction between a protonated silanol (B1196071) and a neutral species, leading to more linear or weakly branched polymers and dense microporous networks. researchgate.net In contrast, basic conditions promote the reaction between an unprotonated silanol and an anionic silanol, resulting in more highly branched clusters that lead to the formation of larger particles and mesoporous gels. researchgate.net

Consequently, longer times are necessary for complete hydrolysis under near-neutral pH conditions. researchgate.net

The solvent in a sol-gel system serves not only to homogenize the often immiscible alkoxysilane and water reactants but also to influence the reaction kinetics through its physical and chemical properties. mdpi.comresearchgate.net

The hydrolysis rate of alkoxysilanes shows a dependence on solvent properties such as the dielectric constant and viscosity. researchgate.net Protic solvents, which can donate protons, are known to favor acid-catalyzed hydrolysis by making the hydronium ions more electrophilic. mdpi.com Furthermore, highly polar protic solvents like ethanol can enhance the degree of condensation by stabilizing the transition states involved in the formation of siloxane bonds. mdpi.com The role of hydrogen bonding is also significant in enhancing the hydrolysis reaction. researchgate.net The choice of solvent can therefore be used to modulate the reaction pathway and the structure of the resulting gel network.

The catalyst controls the pH and directly participates in the hydrolysis and condensation reactions. The choice between an acid or base catalyst leads to distinct reaction mechanisms and, consequently, different material structures. bohrium.com

Acidic Catalysis: Acid catalysts (e.g., HCl) promote rapid hydrolysis but slower condensation. This leads to the formation of weakly branched polymer chains that can entangle and form a dense gel. The reaction is generally endothermic in an acidic medium. researchgate.net The rate constant for hydrolysis often increases non-linearly with the concentration of water under acidic conditions. researchgate.net

Basic Catalysis: Base catalysts (e.g., NH₃) result in a slower hydrolysis rate but a much faster condensation rate. This pathway favors the formation of discrete, highly branched, and compact silica clusters that eventually link together to form a gel network with larger pores. The reaction is typically exothermic in an alkaline medium. researchgate.net

Kinetic studies on 3-cyanopropyltriethoxysilane (B86997) (CTES) have quantified these effects, showing a significant difference in activation energy between acidic and alkaline conditions. researchgate.net

Table 1: Activation Energies for CTES Reactions

| Reaction | Catalytic Medium | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| CTES Hydrolysis | Acidic | 58 | researchgate.net |

| CTES Hydrolysis | Alkaline | 20 | researchgate.net |

| Ethanol Production | Varies with catalyst type and concentration | 22 to 55 | researchgate.net |

The concentration of the catalyst is also a critical factor, with the reaction rate constant often being related to the catalyst concentration through empirical formulas. researchgate.net

Optimization of Precursor Molar Ratios (e.g., Organosilane to Silica Precursor)

The functionalization of silica materials using this compound often involves its co-condensation with a silica precursor, such as tetraethoxysilane (TEOS). The molar ratio of the organosilane to the silica precursor is a critical parameter that dictates the physical and chemical properties of the final hybrid material.

Research on analogous organosilane systems, such as aminosilanes, demonstrates that varying the precursor molar ratio significantly impacts the degree of functionalization, particle size, and surface charge. For instance, in the synthesis of amino-functionalized silica particles via the co-condensation of tetraethoxysilane (TEOS) and (3-Aminopropyl)triethoxysilane (APTES), the concentration of APTES influences the particle growth and the resulting nitrogen content. nih.gov A systematic study revealed a biphasic trend: at low APTES concentrations (≤2.0 mM), the particle size remains stable while the isoelectric point increases, whereas further increases in APTES concentration lead to a decrease in particle size due to an inhibitory effect on silica growth. nih.gov

In a direct study involving the triethoxy version of the titular compound, (3-cyanopropyl)triethoxysilane (CPTES), co-condensation with TEOS was found to be more challenging compared to more reactive precursors like (3-aminopropyl)triethoxysilane (APTES). nih.gov However, the incorporation of CPTES led to a drastic increase in the specific surface area of the resulting silica particles, from 17 m² g⁻¹ in unfunctionalized silica to 270 m² g⁻¹ in the hybrid material. nih.gov This highlights that the molar ratio of this compound to the silica precursor must be carefully optimized to achieve a desired level of functionalization without compromising other material properties like structural order. While the direct method can lead to a homogeneous distribution of functional groups, it may also result in a less ordered pore structure compared to post-grafting methods. researchgate.net An optimized TEOS-to-organosilane molar ratio, such as 1.56:1.00 used in some aminosilane (B1250345) functionalizations, serves as a starting point for developing protocols for this compound. nih.gov

Table 1: Effect of Organosilane Precursor on Silica Particle Properties This table is generated based on data from analogous systems to illustrate the impact of precursor choice and functionalization.

| Organosilane Precursor | Functionalization Method | Key Finding | Impact on Material Property | Reference |

| (3-cyanopropyl)triethoxysilane (CPTES) | Co-condensation with TEOS | Difficult to co-condense compared to APTES | Drastic increase in specific surface area (to 270 m² g⁻¹) | nih.gov |

| (3-aminopropyl)triethoxysilane (APTES) | Co-condensation with TEOS | Higher degree of particle functionalization | Decreases rate of hydrolysis/condensation | nih.govnih.gov |

| (3-mercaptopropyl)triethoxysilane (MPTES) | Co-condensation with TEOS | Difficult to co-condense with TEOS | Can lead to disordered amorphous structures | nih.govresearchgate.net |

Thermal Treatment and Aging Conditions in Synthesis

Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation. diva-portal.orgmdpi.com While silanization can occur at room temperature, the process is slow. diva-portal.org An ideal temperature range is often considered to be 60-120°C, which ensures a complete condensation process and the formation of strong, stable siloxane bonds (Si-O-Si) with surface hydroxyl groups. diva-portal.orgresearchgate.net Studies on the attachment of 3-(aminopropyl)triethoxysilane (APTES) on silicon oxide have shown that pre-annealing the solution to approximately 70°C produces significant improvements in the quality of the resulting film. researchgate.net The functionalized layer is denser, more structured, and more ordered, with fewer unreacted ethoxy groups. researchgate.net In contrast, post-annealing of a film formed at room temperature has little effect, indicating that temperature is critical during the reaction phase. researchgate.net

Aging of the reaction mixture is also a key factor. For instance, after the initial synthesis reaction of mesoporous silica nanoparticles, the solution is often aged overnight (approximately 18 hours) with stirring to ensure the completion of the functionalization process. nih.gov The duration and temperature of aging can affect the cross-linking density of the silane layer and its stability. A properly cured film, achieved through optimal thermal treatment, exhibits better stability when exposed to environmental factors like moisture. researchgate.net However, excessive temperatures (>120°C) can be detrimental, potentially leading to the degradation of the organic functional groups and the formation of non-uniform coatings. diva-portal.org

Functionalization Strategies Employing this compound

This compound is a versatile reagent for modifying the surfaces of various substrates, imparting new chemical and physical properties. The primary methods for this functionalization include post-synthetic grafting, direct co-condensation, and the formation of self-assembled monolayers.

Post-Synthetic Grafting Techniques on Substrates

Post-synthetic grafting, or the post-grafting method, is a two-step procedure where a pre-formed substrate, such as mesoporous silica, is subsequently reacted with this compound. researchgate.netmdpi.com This technique involves bringing the silane into contact with the substrate, typically in a solvent like toluene, allowing the trimethoxysilyl groups to react with surface hydroxyls (-OH) to form covalent siloxane bonds. mdpi.com

A key advantage of the post-grafting method is the preservation of the substrate's original structure. researchgate.net For example, when functionalizing mesoporous silica, post-grafting generally yields materials with well-ordered mesostructures, which is not always the case with co-condensation. researchgate.net However, a potential drawback is the non-uniform distribution of functional groups, which may become concentrated near the entrance of pores or on the outer surface of particles. researchgate.net The effectiveness of grafting depends on reaction conditions such as temperature, solvent, and the presence of water, which is necessary for the initial hydrolysis of the methoxy (B1213986) groups. researchgate.netmdpi.com Different grafting procedures, such as reacting in an anhydrous versus an acid-aqueous solution, can be employed to control the formation of a stable, homogeneous monolayer. nih.gov

Direct Co-condensation Functionalization Approaches

The direct co-condensation approach is a one-pot synthesis where this compound is mixed and reacted simultaneously with a primary matrix precursor, such as TEOS, during the formation of the material. nih.govresearchgate.netmdpi.com This method integrates the organic functionality directly into the inorganic framework as it is being built. mdpi.com

The main advantage of co-condensation is the ability to achieve a more homogeneous distribution of the cyanopropyl functional groups throughout the bulk of the material. nih.govresearchgate.net This is attributed to the simultaneous hydrolysis and condensation of both the organosilane and the silica precursor, leading to the formation of a hybrid organic-inorganic network. mdpi.com This one-step process is also simpler and more time-efficient than post-grafting. mdpi.com However, the presence of the organosilane can interfere with the self-assembly process of the silica precursor, sometimes resulting in a material with a less-ordered structure or lower porosity compared to materials made via post-grafting. researchgate.net Studies have shown that while co-condensation of (3-cyanopropyl)triethoxysilane with TEOS can produce functional hybrid particles, the incorporation of the organosilane can be less efficient than with other, more reactive silanes like APTES. nih.gov

Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to form self-assembled monolayers (SAMs) on various substrates. gelest.com A SAM is a highly ordered, one-molecule-thick layer that spontaneously forms when a substrate is exposed to the silane via either a solution or vapor deposition process. gelest.com The formation is driven by the chemisorption of the silane's head group onto the surface. youtube.com

For this compound, the trimethoxysilyl group acts as the reactive head. In the presence of trace surface water, these methoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the substrate surface (e.g., on silica, glass, or metal oxides) to form stable, covalent Si-O-Substrate bonds. gelest.com They also react with each other to form a cross-linked polysiloxane network (Si-O-Si), which adds to the stability and packing density of the monolayer. gelest.comoaepublish.com The cyanopropyl groups, being the "tail," orient away from the surface, thereby presenting a new, chemically distinct interface. youtube.com The quality of the SAM is highly sensitive to reaction conditions, including substrate cleanliness, humidity, and temperature. scilit.com

Reaction Kinetics and Mechanistic Studies of this compound Hydrolysis and Condensation

The utility of this compound in surface functionalization is fundamentally governed by the kinetics and mechanisms of its hydrolysis and subsequent condensation reactions. These processes transform the precursor molecule into a reactive species capable of bonding to substrates and to other silane molecules.

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and release methanol (B129727) as a byproduct. This is a stepwise process, with one, two, or all three methoxy groups being replaced.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (either from other silane molecules or from the substrate surface) to form stable siloxane bonds (Si-O-Si). This process releases water.

2 R-Si(OH)₃ → (HO)₂R-Si-O-Si-R(OH)₂ + H₂O

The rates of these reactions are highly dependent on several factors, most notably pH. researchgate.net Kinetic studies on the closely related 3-cyanopropyl triethoxysilane (CTES) show that the reaction is significantly faster in alkaline media than in acidic media. The activation energy for CTES hydrolysis was found to be 20 kJ mol⁻¹ in an alkaline medium, compared to 58 kJ mol⁻¹ in an acidic medium. researchgate.net Generally, acidic conditions (pH < 4) tend to accelerate hydrolysis but slow down condensation, while basic conditions (pH > 5) slow hydrolysis but speed up condensation. diva-portal.orgresearchgate.net

For many organosilanes, hydrolysis and condensation occur on very different timescales. For example, with γ-glycidoxypropyltrimethoxysilane, hydrolysis may be completed in a few hours at ambient temperature, while condensation can take several weeks. researchgate.net The concentration of water is also a critical factor; the hydrolysis reaction rate increases with higher water content. researchgate.netresearchgate.net However, an excess of water can lead to rapid self-condensation of the silane in solution, causing agglomeration before it can properly bond to the target surface. researchgate.net

Table 2: Activation Energies for Hydrolysis of Organosilanes This table presents data for a closely related compound to provide insight into the kinetics of this compound.

| Compound | Medium | Activation Energy (Ea) | Reference |

| 3-cyanopropyl triethoxysilane (CTES) | Alkaline | 20 kJ mol⁻¹ | researchgate.net |

| 3-cyanopropyl triethoxysilane (CTES) | Acidic | 58 kJ mol⁻¹ | researchgate.net |

Kinetics of Hydrolysis Reactions

The hydrolysis of organotrialkoxysilanes is a fundamental step in their application, involving the substitution of alkoxy groups (e.g., methoxy) with hydroxyl groups from water to form silanols and alcohol as a byproduct. unm.edunih.gov This reaction can be catalyzed by either acids or bases. unm.edu The general mechanism involves a nucleophilic attack on the silicon atom. nih.gov Under acidic conditions, an alkoxy group is first protonated in a rapid initial step, making the silicon atom more electrophilic and susceptible to attack by water. nih.gov In alkaline media, the reaction proceeds via the direct attack of a hydroxide ion or deprotonated silanol groups on the silicon atom. nih.gov

Activation energy (Ea) is a key parameter for understanding the temperature dependence of reaction rates. Kinetic studies using gas chromatography have determined the activation energies for the hydrolysis of 3-Cyanopropyltriethoxysilane (CTES), which serve as a valuable reference for the trimethoxy variant. The hydrolysis of CTES has a significantly lower activation energy in alkaline media compared to acidic media, indicating a greater sensitivity to temperature changes under acidic catalysis. qu.edu.qaresearchgate.net The reaction is reported to be exothermic in an alkaline medium, whereas it is endothermic under acidic conditions. qu.edu.qaresearchgate.net

| Catalytic Medium | Activation Energy (Ea) | Thermodynamic Character |

|---|---|---|

| Acidic | 58 kJ/mol | Endothermic |

| Alkaline | 20 kJ/mol | Exothermic |

Data sourced from kinetic studies on 3-Cyanopropyltriethoxysilane (CTES). qu.edu.qaresearchgate.net

The rate of hydrolysis is strongly dependent on both the concentration of water and the nature of the catalyst. researchgate.net For the acid-catalyzed hydrolysis of CTES, the rate constant shows a non-linear increase with the water concentration, specifically to the power of two. qu.edu.qa This suggests a complex mechanism where water plays a role beyond that of a simple reactant. qu.edu.qa In contrast, the kinetics in an alkaline medium behave differently, with the rate depending on the initial concentrations of both the silane and the catalyst. qu.edu.qa

The pH of the reaction medium is a primary factor controlling the hydrolysis rate. nih.govresearchgate.net Generally, the rate is slowest near a neutral pH of 7 and increases under both acidic and basic conditions. unm.edu Acid catalysis promotes the formation of silanol species but tends to slow down the subsequent condensation reactions, leading to less branched, more linear polymeric structures. unm.edugelest.com Conversely, base catalysis accelerates both hydrolysis and condensation, resulting in more highly branched clusters and colloidal particles. unm.edugelest.com

Kinetics of Condensation and Polycondensation Reactions

Following hydrolysis, the resulting silanol (Si-OH) groups are unstable and undergo condensation or polycondensation reactions to form stable siloxane (Si-O-Si) bridges. researchgate.netrussoindustrial.ru This process can occur through two primary pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov

Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and a molecule of alcohol. nih.gov

The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov Under acidic conditions, condensation is typically the rate-limiting step and is slower than hydrolysis. This condition favors the formation of monomeric and small oligomeric silanols before significant polymerization occurs, often leading to linear or randomly branched polymers. unm.edugelest.com Under basic conditions, the condensation rate is faster, particularly for more highly substituted silanols, which promotes the rapid formation of larger, more highly cross-linked, and compact structures. unm.edu The silanols produced by hydrolysis in aqueous solutions are much more stable than those in alcoholic solvents, where they are more susceptible to self-condensation. researchgate.net

Investigation of Intramolecular Catalysis

Certain organofunctional silanes can exhibit intramolecular catalysis, where the organic functional group influences the reactivity at the silicon center. researchgate.net This effect can occur through mechanisms such as hydrogen bonding, which can enhance the rate of hydrolysis. researchgate.net For example, in studies of methacryloyloxymethylalkoxysilanes, a significant enhancement in reactivity was attributed to the intramolecular activation of the silicon center by the coordination of the ester group's oxygen atom. afinitica.com

While not definitively documented for this compound, it is plausible that the nitrogen atom of the cyano group could engage in a weak intramolecular interaction with the silicon atom. Such an interaction could influence the electron density at the silicon center, thereby affecting the rates of hydrolysis and condensation.

Unintended Functional Group Transformations during Reaction (e.g., Cyano to Chloro Conversion)

During the synthesis and hydrolysis of organofunctional silanes, unintended transformations of the organic moiety can occur, particularly under harsh reaction conditions. A notable example has been documented during the acid hydrolysis of 3-Cyanopropyltriethoxysilane (CyTES). researchgate.net

In a study aimed at preparing polyhedral oligomeric silsesquioxanes (POSS), the hydrolysis of CyTES in methanol with a high molar ratio of hydrochloric acid (HCl:CyTES = 4.6:1) led to the unexpected conversion of the cyanopropyl (–(CH₂)₃CN) group into a chloropropyl (–(CH₂)₃Cl) group. researchgate.net This transformation resulted in the formation of octakis(chloropropyl)octasilsesquioxane (Cl-POSSQ), whose structure was confirmed using X-ray single-crystal diffraction and various spectral techniques. researchgate.net This finding highlights that the cyano group is not inert under strong acid-catalyzed hydrolysis conditions and can be susceptible to nucleophilic substitution by chloride ions.

In addition to this specific conversion, nitriles can generally be hydrolyzed to amides and subsequently to carboxylic acids under acidic or alkaline conditions, representing another potential side reaction pathway. libretexts.orglibretexts.org

Advanced Characterization Techniques and Spectroscopic Analysis of 3 Cyanopropyltrimethoxysilane Derivatives

Spectroscopic Methodologies

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for the analysis of 3-Cyanopropyltrimethoxysilane, providing valuable insights into its chemical transformations. By monitoring changes in the vibrational frequencies of specific chemical bonds, FTIR allows for the qualitative and quantitative assessment of various processes.

The hydrolysis and subsequent condensation of this compound are critical steps in the formation of siloxane networks and the functionalization of surfaces. FTIR spectroscopy is instrumental in tracking the progress of these reactions in real-time. The hydrolysis of the methoxy (B1213986) groups (-OCH₃) results in the formation of silanol (B1196071) groups (Si-OH) and methanol (B129727). This is observed in the FTIR spectrum by the decrease in intensity of the bands associated with the Si-O-CH₃ groups, typically around 1190 cm⁻¹ and 1074 cm⁻¹, and the appearance of a broad band corresponding to Si-OH stretching vibrations, generally in the region of 3200-3700 cm⁻¹. csic.es

As the condensation reaction proceeds, the silanol groups react to form stable siloxane bonds (Si-O-Si). This is evidenced by the emergence and growth of a strong absorption band in the 1000-1130 cm⁻¹ region. researchgate.net The simultaneous decrease of the Si-OH band indicates the consumption of silanol groups in the formation of the siloxane network.

Table 1: Key FTIR Vibrational Bands for Monitoring Hydrolysis and Condensation of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~2245 | C≡N stretch | Indicates the presence of the cyanopropyl functional group. Remains relatively stable during hydrolysis and condensation. |

| ~1190 and ~1074 | Si-O-CH₃ stretching | Decrease in intensity signifies the hydrolysis of methoxy groups. |

| 3200-3700 (broad) | O-H stretching (from Si-OH) | Appearance and subsequent decrease in intensity indicate the formation and consumption of silanol groups. |

| 1000-1130 | Si-O-Si asymmetric stretching | Increase in intensity confirms the formation of a siloxane network through condensation. |

Note: The exact positions of the peaks can vary depending on the specific reaction conditions and the environment of the molecule.

Attenuated Total Reflectance (ATR)-FTIR is a powerful surface-sensitive technique that can be employed to quantify the surface attachment density of this compound on a substrate. By using an internal standard, such as the Si-O-Si stretching vibration from a silicon-based substrate, a quantitative analysis can be performed. The intensity of the characteristic absorption band of the organic functional group, in this case, the nitrile (C≡N) stretch, which appears around 2245 cm⁻¹, can be ratioed against the intensity of the substrate's internal standard peak. spectroscopyonline.com

This ratio can then be correlated to the surface concentration of the silane (B1218182) molecules through a calibration curve. This method allows for the determination of the number of molecules per unit area, providing crucial information for optimizing surface functionalization processes. For instance, studies on similar organosilanes have reported surface concentrations in the range of 10⁻¹⁰ to 10⁻⁹ mol/cm². heitzinger.info

FTIR spectroscopy is also a primary tool for confirming the successful grafting of this compound onto a surface. The presence of the sharp, characteristic C≡N stretching vibration at approximately 2245 cm⁻¹ in the spectrum of the modified surface serves as a clear indicator of the presence of the cyanopropyl functional group. spectroscopyonline.com

Furthermore, successful covalent attachment is confirmed by observing changes in the bands related to the silane's silicon-oxygen bonds. The disappearance of the broad Si-OH band (if the surface was pre-activated to have hydroxyl groups) and the enhancement of the Si-O-Si absorption band indicate the formation of covalent bonds between the silane and the substrate. lboro.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules. For this compound, both proton (¹H) and silicon (²⁹Si) NMR are highly informative.

¹H NMR spectroscopy is an excellent technique for monitoring the kinetics of the hydrolysis reaction of this compound. The hydrolysis of the methoxy groups can be followed by observing the decrease in the integral of the singlet peak corresponding to the methoxy protons (-OCH₃), which typically appears around 3.5 ppm. nih.govresearchgate.net Concurrently, the formation of methanol as a byproduct of hydrolysis can be monitored by the appearance and increase in the integral of its characteristic signals. nih.gov

For structural elucidation, ¹H NMR provides a detailed map of the proton environments within the this compound molecule. The spectrum would be expected to show distinct signals for the methoxy protons and the protons of the propyl chain. The chemical shifts and coupling patterns of the methylene (B1212753) groups in the propyl chain provide confirmation of the molecule's carbon backbone structure.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Si-O-CH ₃ | ~3.5 | Singlet |

| Si-CH ₂-CH₂-CH₂-CN | ~0.7 | Triplet |

| Si-CH₂-CH ₂-CH₂-CN | ~1.8 | Multiplet |

| Si-CH₂-CH₂-CH ₂-CN | ~2.4 | Triplet |

Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.

Carbon-13 (13C) NMR for Organic Moiety Structural Analysis

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the organic component of this compound derivatives. Each unique carbon atom in the molecule produces a distinct signal, providing information about its chemical environment. chemistrysteps.comlibretexts.org The chemical shifts in a 13C NMR spectrum are indicative of the types of functional groups present. oregonstate.eduwisc.edu

In the context of this compound, the 13C NMR spectrum would be expected to show distinct peaks corresponding to the methoxy carbons, the three carbons of the propyl chain, and the carbon of the nitrile group. The specific chemical shifts of the propyl chain carbons can confirm the integrity of the organic moiety after synthesis or modification. For instance, the carbon adjacent to the silicon atom will have a different chemical shift compared to the carbon adjacent to the cyano group.

Interactive Table: Predicted 13C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH2-Si | ~10-20 |

| -CH2- | ~20-30 |

| -CH2-CN | ~15-25 |

| -C≡N | ~117-125 |

Note: These are approximate values and can vary based on the solvent and specific derivative.

Silicon-29 (29Si) NMR for Silane Reactivity and Condensation State

Silicon-29 (29Si) NMR spectroscopy is indispensable for studying the reactivity of the silane functional group and monitoring the state of condensation in materials derived from this compound. huji.ac.il This technique provides detailed information about the silicon atom's local environment, specifically the number of siloxane (Si-O-Si) bonds it has formed. researchgate.netresearchgate.net

The notation Tn is used to describe the condensation state, where 'T' signifies a trifunctional silane (like this compound with three methoxy groups) and 'n' represents the number of bridging oxygen atoms attached to the silicon. researchgate.netresearchgate.net

T0 : Represents the unreacted monomer, Si-C(R)(OH)3.

T1 : Corresponds to a silicon atom with one Si-O-Si bond, indicating the formation of a dimer or a chain end.

T2 : Indicates a silicon atom with two Si-O-Si bonds, typically found within a linear chain.

T3 : Represents a fully condensed silicon atom with three Si-O-Si bonds, forming a cross-linked network. researchgate.net

Interactive Table: Typical 29Si NMR Chemical Shift Ranges for T species.

| Species | Chemical Shift Range (ppm) |

|---|---|

| T0 | -40 to -50 |

| T1 | -50 to -60 |

| T2 | -60 to -70 |

Hyperpolarized Xenon-129 (129Xe HP-NMR) for Pore Structure and Surface Properties

Hyperpolarized Xenon-129 (129Xe HP-NMR) is a highly sensitive technique used to probe the pore structure and surface properties of materials derived from this compound. nih.govmdpi.com Xenon, being an inert gas, can penetrate into porous structures, and its chemical shift is extremely sensitive to its local environment. researchgate.net Hyperpolarization significantly enhances the NMR signal of 129Xe, allowing for the characterization of materials with low surface areas. mdpi.com

When introduced into a porous material, the 129Xe chemical shift provides information about the pore size, shape, and interconnectivity. nih.govresearchgate.net Interactions between xenon atoms and the pore walls, including the cyanopropyl functional groups, cause a change in the chemical shift compared to that of free xenon gas. nih.gov This allows for the differentiation of various pore environments within a material. Two-dimensional exchange spectroscopy (EXSY) can further reveal the exchange pathways and mobility of xenon between different pores. nih.gov

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a valuable tool for the vibrational analysis of this compound and its derivatives. nih.gov It provides information about the specific chemical bonds and functional groups present in the molecule. The Raman spectrum displays a series of peaks corresponding to the vibrational modes of the molecule.

A key feature in the Raman spectrum of 3-Cyanopropyltrimethethoxysilane is the characteristic stretching vibration of the nitrile (-C≡N) group, which typically appears in the 2200-2300 cm-1 region. researchgate.net The exact position and intensity of this peak can be sensitive to the local chemical environment and molecular interactions. researchgate.net Other characteristic vibrational modes include those of the Si-O, C-H, and C-C bonds, which can be used to confirm the molecular structure and monitor changes during polymerization or surface modification. s-a-s.orgresearchgate.net

Morphological and Structural Analysis Techniques

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray Single Crystal Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives, provided that suitable single crystals can be grown. americanpharmaceuticalreview.commdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov The resulting crystal structure offers unambiguous proof of the molecular conformation and packing in the crystalline lattice. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and particle shape of materials derived from this compound. powdertechnology.info SEM provides high-resolution images of the sample's surface, revealing details about particle size, size distribution, and surface texture. researchgate.netresearchgate.netescholarship.org This information is critical for understanding how synthesis parameters influence the final morphology of the material, which in turn affects its properties and applications. powdertechnology.info For instance, SEM can be used to characterize the formation of nanoparticles or thin films prepared from this compound. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and nanoparticles in suspension. The method measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles. For derivatives of 3-CPTMS, DLS is crucial for assessing the hydrodynamic diameter of functionalized nanoparticles and evaluating their colloidal stability.

In studies involving mesoporous silica (B1680970) nanoparticles (MSNs), DLS reveals how surface functionalization impacts particle aggregation. For instance, cyano-functionalized MSNs (CN-MSN) have been shown to exhibit a hydrodynamic diameter of approximately 280 nm, a value significantly larger than that observed by microscopy, indicating a strong tendency to form aggregates in aqueous suspension. mdpi.com In contrast, MSNs functionalized with groups that impart a higher surface charge, such as carboxylates, show better stability and hydrodynamic diameters around 60–70 nm, which is more consistent with their primary particle size. mdpi.com The stability of nanoparticle suspensions is confirmed by Zeta potential measurements, where values less than ±25 mV, as seen with CN-MSN, suggest poorer stability. mdpi.com

In other applications, silica nanoparticles functionalized with a close analog, 3-chloropropyltriethoxysilane, were formulated for hydrophobic coatings. DLS analysis confirmed that stable suspensions could be produced with an average particle size of 24.3 ± 8.5 nm. dost.gov.ph This demonstrates that with appropriate formulation, aggregation can be controlled, which is vital for applications requiring transparent coatings. dost.gov.ph

| Functionalized Nanoparticle | Reported Hydrodynamic Diameter (nm) | Observation | Reference |

|---|---|---|---|

| Cyano-functionalized Mesoporous Silica (CN-MSN) | ~280 nm | Indicates a tendency to form aggregates in suspension. | mdpi.com |

| Carboxyl-functionalized Mesoporous Silica (COOH-MSN) | ~60-70 nm | Size is consistent with primary particle size, indicating better colloidal stability. | mdpi.com |

| 3-Chloropropyltriethoxysilane-functionalized Silica | 24.3 ± 8.5 nm | Represents a stable formulation with controlled particle size. | dost.gov.ph |

Surface Area and Porosity Analysis (e.g., BET Method, Pore Volume, Pore Diameter)

The functionalization of porous materials, such as mesoporous silica SBA-15, with 3-CPTMS or its analogs inherently alters their textural properties. Nitrogen adsorption-desorption analysis is employed to quantify these changes, providing data on the specific surface area (via the Brunauer-Emmett-Teller, BET, method), total pore volume, and pore size distribution.

When 3-CPTMS is grafted onto the internal surfaces of a porous support, the organic moieties occupy a portion of the pore volume. This invariably leads to a measurable decrease in the key textural parameters. Research on SBA-15 functionalized with cyano-containing silanes demonstrates a clear trend: as the amount of the functional silane in the synthesis mixture increases, the resulting pore diameter of the material decreases, and the pore size distribution becomes wider. researchgate.net This is a direct consequence of the organic groups lining the walls of the mesopores.

The following table presents typical data for SBA-15 before and after functionalization with a cyano-functional silane, illustrating the impact of the modification on its surface and pore characteristics.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| Pristine SBA-15 (Parent Material) | 521 - 900 | ~0.8 - 1.76 | ~7.0 - 15.0 | nih.govresearchgate.netresearchgate.net |

| Cyano-functionalized SBA-15 | Reduced values (e.g., < 500) | Reduced values (e.g., < 0.7) | Reduced values (e.g., < 6.0) | researchgate.net |

This reduction in surface area and pore volume is a critical piece of evidence confirming the successful grafting of the cyanopropyl groups within the porous network.

Other Complementary Analytical Techniques

Elemental Analysis (e.g., CHN, Si/N Ratios)

Elemental analysis is a fundamental technique used to confirm the successful functionalization of a substrate with 3-CPTMS. By measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it provides quantitative evidence of the incorporated organic moiety. The presence and amount of nitrogen are particularly indicative, as the cyanopropyl group (-CH₂CH₂CH₂CN) is the primary source of nitrogen in the final material.

This analysis allows for the calculation of the degree of functionalization and the determination of atomic ratios, such as Si/N, which helps in understanding the density of grafted groups on the surface. For example, after modifying a silica substrate, a significant increase in the percentages of C, H, and especially N, compared to the bare material, confirms a successful reaction.

| Material | Carbon (C) wt% | Hydrogen (H) wt% | Nitrogen (N) wt% | Reference |

|---|---|---|---|---|

| Bare Mesoporous Silica | Typically < 1% | Typically < 1% | ~0% | Generic Data |

| 3-CPTMS Functionalized Silica | Increased Value | Increased Value | Increased Value (e.g., 1-5%) | thermofisher.com |

Gas Chromatography (GC) for Kinetic Studies of Volatile Byproducts

Gas Chromatography (GC) is a powerful tool for studying the kinetics of the hydrolysis and condensation reactions of alkoxysilanes like 3-CPTMS. By monitoring the concentration of volatile byproducts, such as methanol (for methoxysilanes) or ethanol (B145695) (for ethoxysilanes), over time, detailed information about reaction rates and mechanisms can be obtained.

| Kinetic Parameter | Acidic Medium | Alkaline Medium | Reference |

|---|---|---|---|

| Activation Energy of Hydrolysis (CTES) | 58 kJ·mol⁻¹ | 20 kJ·mol⁻¹ | qu.edu.qaresearchgate.net |

| Thermodynamic Nature | Endothermic | Exothermic | researchgate.net |

These GC-based studies are essential for optimizing reaction conditions for the controlled formation of siloxane networks and surface coatings.

Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) for Electrode Interface Characterization

When 3-CPTMS is used to modify conductive surfaces, such as Indium Tin Oxide (ITO) electrodes for biosensor applications, electrochemical techniques are indispensable for characterizing the modified interface. nih.gov Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are used to probe the properties of the electrode surface at each stage of modification.

The process typically involves using a redox probe, such as a ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution. The bare electrode exhibits a low charge-transfer resistance (Rct) and well-defined redox peaks in its voltammogram. After the formation of a self-assembled monolayer (SAM) of 3-CPTMS, the silane layer acts as an insulating barrier to electron transfer.

This modification is observed in two key ways:

In EIS , the insulating layer causes a significant increase in the charge-transfer resistance (Rct), which is visualized as a larger semicircle in the Nyquist plot.

In CV , the barrier effect of the silane layer leads to a substantial decrease in the peak currents of the redox probe and an increase in the peak-to-peak separation.

These changes provide clear confirmation of the successful formation of a dense and uniform silane layer on the electrode surface, a critical step in the fabrication of many electrochemical sensors and biosensors. daneshyari.com

| Electrode State | Charge-Transfer Resistance (Rct) | Cyclic Voltammetry (CV) Response | Reference |

|---|---|---|---|

| Bare ITO Electrode | Low | High peak currents for redox probe | nih.gov |

| ITO Electrode with 3-CPTMS SAM | High / Significantly Increased | Suppressed / Largely reduced peak currents | daneshyari.com |

Advanced Research Applications of Materials Derived from 3 Cyanopropyltrimethoxysilane

Materials Science and Engineering

3-Cyanopropyltrimethoxysilane (CPTES) serves as a versatile precursor in materials science, enabling the development of advanced materials with tailored properties. Its unique molecular structure, featuring a reactive trimethoxysilane (B1233946) group and a polar cyanopropyl functional group, allows for its integration into a variety of material systems. The trimethoxysilane moiety facilitates hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) networks, which are the foundation of many inorganic-organic hybrid materials. Simultaneously, the cyanopropyl group provides a site for further chemical modification or imparts specific functionalities, such as polarity and different selectivity in reversed-phase applications, to the final material. cfsilicones.com

The dual functionality of CPTES is particularly advantageous in the creation of hybrid organic-inorganic materials and nanocomposites. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength) at the nanoscale.

The sol-gel process is a versatile wet-chemical technique used to produce glass and ceramic oxides at relatively low temperatures. youtube.com This method involves the hydrolysis and condensation of precursors, such as CPTES, to form a colloidal solution (sol) that subsequently transitions into a solid gel. This process allows for the creation of hybrid coatings and films with a wide range of functionalities.

Hybrid sol-gel coatings can be engineered for various applications, including corrosion protection and superhydrophobicity. mdpi.commdpi.com For instance, multilayer hybrid sol-gel coatings based on silane (B1218182) precursors have been developed to protect aluminum alloys from corrosion. researchgate.net These coatings can be doped with inhibitors to provide a self-healing effect. researchgate.net The versatility of the sol-gel method also allows for the synthesis of multi-component thin films with bioactive and antibacterial properties through techniques like spin-coating. nih.gov The ability to control the sol-to-gel transition and viscosity enables the formation of various shapes with desired porosity and texture. mdpi.com

One-step synthesis processes have been developed to create hybrid coatings. For example, hybrid TEOS:alkyl trimethoxysilane coatings can be prepared by adding ethanol (B145695):water to a reaction vessel, followed by ammonium hydroxide (B78521) to adjust the pH, and then the silane precursors. mdpi.com The resulting coatings can exhibit superhydrophobic properties with water contact angles exceeding 150°. mdpi.com

Interactive Table: Properties of Sol-Gel Derived Coatings

| Coating Type | Precursors | Key Property | Application |

| Superhydrophobic | TEOS, Alkyl trimethoxysilane | Water contact angle > 150° | Water-repellent surfaces |

| Anti-corrosion | GPTMS, TEOS, Ce(NO₃)₃ | Self-healing | Protection of aluminum alloys researchgate.net |

| Bioactive/Antibacterial | SiO₂, P₂O₅, CaO, Al₂O₅, Ag₂O, Na₂O | Antibacterial against MRSA | Medical implants nih.gov |

| Photocatalytic | Titanium tetraisopropoxide | Degradation of organic pollutants | Water purification mdpi.com |

Organically modified silicate (ORMOSIL) films are a class of hybrid materials where organic components are chemically integrated into a silicate network. These films can be fabricated using techniques such as spin-on deposition from a solution containing the precursors. cmu.edunih.gov The process typically involves depositing the precursor solution onto a substrate, followed by spinning to achieve a uniform thickness and subsequent thermal curing to solidify the film. cmu.edunih.gov

These films are of significant interest in the microelectronics industry as low-dielectric-constant (low-k) materials, which are necessary to reduce signal delay and crosstalk in integrated circuits. cmu.edu By incorporating organic groups and porosity, the dielectric constant of the silicate material can be significantly lowered. cmu.edunih.gov The properties of these films, including their chemical composition, refractive index, mechanical properties, and porosity, can be tuned by adjusting the molar ratios of the precursors and the processing conditions. nih.gov For example, porous organosilicate glass films have been prepared from mixtures of 1,3,5-tris(triethoxysilyl)benzene and 1,3-bis(triethoxysilyl)benzene, with a non-ionic template to control porosity. nih.gov

Polymer nanocomposites are materials where nanofillers are dispersed within a polymer matrix, leading to enhanced properties. mdpi.com this compound can be used to modify the surface of nanofillers to improve their dispersion and interfacial adhesion with the polymer matrix.

An example is the development of antifouling nanofiltration membranes composed of titanium dioxide (TiO₂) nanoparticles modified with CPTES and Metformin, incorporated into a polyethersulfone (PES) matrix (TiO₂/CPTES/Metformin/PES). researchgate.netresearchgate.net In this system, CPTES acts as a coupling agent, functionalizing the TiO₂ nanoparticles. These modified nanoparticles are then integrated into the PES membrane, resulting in improved antifouling properties and enhanced removal of pollutants like heavy metal ions and organic compounds from wastewater. researchgate.netresearchgate.net

Another example involves the synthesis of hybrid coatings derived from polydimethylsiloxane (PDMS) and 3-cyanopropyltriethoxysilane (B86997) (CNPrTEOS), a related compound to CPTES. researchgate.net These PDMS-CNPrTEOS hybrids are created through a sol-gel process and can be used to produce smooth, homogeneous coatings with good thermal stability. researchgate.net The cyano group from the CNPrTEOS provides polarity to the coating, making it suitable for applications such as stir bar sorptive extraction of various analytes from aqueous solutions. researchgate.net

Interactive Table: Examples of this compound in Polymer Nanocomposites

| Nanocomposite System | Components | Key Improvement | Application |

| TiO₂/CPTES/Metformin/PES | TiO₂, CPTES, Metformin, PES | High antifouling properties | Wastewater treatment researchgate.netresearchgate.net |

| PDMS-CNPrTEOS | PDMS, CNPrTEOS | Enhanced thermal stability and polarity | Sorptive extraction researchgate.net |

Periodic mesoporous organosilicas (PMOs) are a class of hybrid materials characterized by a well-ordered porous structure with organic groups integrated directly into the silica (B1680970) framework. i-asem.org These materials are synthesized through the self-assembly of organosilane precursors, like those derived from CPTES, with a structure-directing agent, typically a surfactant. i-asem.org The organic bridging groups within the pore walls allow for the tuning of the material's properties, such as hydrophilicity, and can introduce new functionalities. i-asem.orgresearchgate.net

The synthesis of PMOs allows for precise control over pore size and morphology, leading to materials with high surface areas and uniform pore distributions. sharif.edu This makes them suitable for a variety of applications, including catalysis, drug delivery, and separation technologies. i-asem.org By co-condensing different organosilane precursors, multifunctional PMOs with advanced properties can be created. i-asem.org

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with the general formula (RSiO₁.₅)ₙ, where R can be a variety of organic groups. mdpi.com These organic-inorganic hybrid molecules can be functionalized with reactive groups, allowing them to be incorporated into polymer matrices as nanofillers. vt.edudtic.mil

The incorporation of POSS into polymers can lead to significant improvements in material properties, including thermal stability, mechanical strength, and oxidation resistance. mdpi.commdpi.com The organic substituents on the POSS cage enhance its compatibility with the polymer matrix, facilitating good dispersion. mdpi.com When POSS molecules with reactive functional groups are used, they can be chemically grafted into the polymer network. mdpi.com For instance, amino-functionalized POSS has been shown to increase the thermal stability and glass transition temperature of cyanate ester resins. mdpi.com

The synthesis of POSS derivatives allows for the creation of a wide range of functional materials. For example, aminopropyl-functionalized POSS (AM-POSS) contains reactive primary amine groups that can participate in various chemical reactions, making it a versatile building block for high-strength composites, coatings, and adhesives. hengdasilane.com

Surface Functionalization for Tailored Material Properties

The ability of this compound to form robust siloxane bonds (Si-O-Si) with substrates makes it an exemplary agent for surface modification. By grafting this molecule onto various surfaces, researchers can precisely engineer material properties such as polarity, reactivity, and interfacial adhesion to suit a wide range of advanced applications.

The high surface area and reactivity of nanomaterials like silica nanoparticles and mesoporous silica make them ideal candidates for functionalization with this compound. The silane readily reacts with surface silanol (B1196071) (Si-OH) groups, creating a dense layer of cyanopropyl chains that fundamentally alters the nanoparticle's surface chemistry.

Researchers have utilized a simple sol-gel approach for the preparation of cyanopropyl-functionalized silica nanoparticles (SiO₂-CNPr), using this compound and tetraethoxysilane (TEOS) as precursors. nih.gov This process allows for the incorporation of the cyanopropyl group throughout the silica matrix, creating a hybrid material with tailored properties. These functionalized nanoparticles have been successfully applied as novel sorbents in analytical chemistry. nih.gov The presence of the polar cyanopropyl moieties on the silica surface provides unique selectivity for extracting a range of analytes. deswater.com

Mesoporous silica nanoparticles (MSNs), known for their ordered pore structures and large surface areas, have also been extensively functionalized with various organosilanes to create platforms for catalysis, drug delivery, and separation. academie-sciences.fracademie-sciences.fr The grafting of this compound onto MSNs introduces a polar functional group that can modify the material's interaction with different molecules, enhancing its performance in specialized applications. The general mechanism involves the hydrolysis of the methoxy (B1213986) groups of the silane, followed by condensation with the surface hydroxyl groups of the silica material. researchgate.netd-nb.info

| Nanomaterial | Silane Used | Purpose of Modification | Key Research Finding | Reference |

|---|---|---|---|---|

| Silica Nanoparticles | 3-Cyanopropyltriethoxysilane (CNPrTEOS) | Development of new Solid Phase Extraction (SPE) sorbent | Successfully synthesized via a sol-gel approach for determining trace levels of organophosphorus pesticides in water. | nih.gov |

| Silica Nanoparticles | Cyanopropyl moieties | Create adsorbent for dispersive micro-solid phase extraction (D-μ-SPE) | Functionalized nanoparticles (CNPr@SiO₂ NPs) showed superior performance for extracting polar and nonpolar pesticides compared to commercial sorbents. | deswater.com |

| Mesoporous Silica (MCM-41) | 3-Aminopropyltrimethoxysilane (APTMS)* | Enhance affinity for dye removal from aqueous solutions | Surface functionalization significantly improved the adsorption capacity for anionic dyes due to the introduction of amine groups. | researchgate.net |

Biopolymers, with their inherent biocompatibility and sustainability, are increasingly used in advanced materials. However, their applications can be limited by their native surface properties. Surface modification with this compound offers a pathway to enhance their functionality. The abundant hydroxyl groups on the surface of many biopolymers, such as cellulose, serve as anchor points for silane grafting. upm.edu.my

A notable example is the functionalization of sporopollenin, a highly robust biopolymer from plant spores. Researchers have modified sporopollenin microparticles with 3-cyanopropyltriethoxysilane (a related compound) to create a novel sorbent. sigmaaldrich.com By introducing magnetite onto this functionalized biopolymer, a magnetic sorbent was developed that simplifies the extraction process for analyzing non-steroidal anti-inflammatory drugs (NSAIDs) in water samples. sigmaaldrich.com

Similarly, nanocellulose, a material with exceptional mechanical properties, is often modified to improve its compatibility with hydrophobic polymer matrices or to introduce new functionalities. upm.edu.my The grafting of organosilanes alters the hydrophilic nature of nanocellulose, enabling its dispersion in non-polar media and broadening its use in nanocomposites. mdpi.com While many studies use other functional silanes, the chemical principles are directly applicable to this compound for tailoring the surface polarity and reactivity of nanocellulose.

| Biopolymer | Silane Used | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Sporopollenin | 3-Cyanopropyltriethoxysilane (CNPrTEOS) | Dispersive micro-solid phase extraction (D-μ-SPE) sorbent | Created a magnetic sorbent (MS-CNPrTEOS) for the efficient extraction of NSAIDs from various water samples. | sigmaaldrich.com |

| Nanocellulose | 3-Aminopropyltriethoxysilane (APTES) | General surface functionalization | Covalent linking of the silane to the nanocellulose surface was confirmed, offering applications in composites and as nano-adsorbers. | nih.gov |

| Nanocellulose | 3-Chloropropyl trimethoxysilane (CPTMS) | Bio-adsorbent for water treatment | The modified nanocellulose (CPTMS/CNC) demonstrated effective removal of nitrate from water. | researchgate.net |

Silane coupling agents like this compound are critical for enhancing adhesion between dissimilar materials, particularly between inorganic substrates and organic polymers. They act as a molecular bridge at the interface. The trimethoxysilane end of the molecule hydrolyzes and forms strong, covalent oxane bonds (e.g., Si-O-Metal) with the inorganic surface, while the organofunctional group (cyanopropyl) extends into the polymer matrix, improving adhesion through entanglement, co-reactivity, or improved wetting.

Metal Interfaces: The durability of adhesive bonds between metals (like stainless steel or aluminum) and organic resins (like epoxy) can be significantly improved with silane treatments. surrey.ac.ukvub.be The silane forms a robust interface layer on the metal oxide surface, which is more compatible with the organic adhesive than the bare metal, leading to stronger and more environmentally resistant bonds. vub.besi-coatings.com

Polyimide Film Interfaces: Polyimide is a high-performance polymer known for its thermal stability but also for its chemically inert surface, which makes adhesion challenging. mdpi.com Surface modification with silanes is a key strategy to functionalize the polyimide surface. This treatment introduces reactive groups that can form covalent bonds or stronger intermolecular forces with subsequently applied adhesives or metallic layers, which is crucial in the manufacturing of flexible electronics and printed circuit boards. aculon.comsigmaaldrich.com

| Substrate | Polymer/Adhesive | Role of Silane | Key Research Finding | Reference |

|---|---|---|---|---|

| Stainless Steel | Epoxy Resin | Adhesion Promoter | Plasma-deposited aminosilane (B1250345) coatings significantly increased the fracture strength of the adhesively bonded joint. | vub.be |

| Polyimide Film | Copper | Adhesion Promoter | Silane coupling reactions are used for surface modification of polyimide to improve metallization. | sigmaaldrich.com |

| Silicon Wafer | Polyimide Film | Adhesion Promoter | An aqueous solution of 3-aminopropyltriethoxysilane (APTES) was used to guarantee the adhesion of the polyimide film to the wafer. | mdpi.com |

The modification of surfaces with organosilanes is a powerful technique for controlling their wetting characteristics. gelest.comgelest.com By grafting this compound onto a substrate, its surface energy can be precisely tuned. The resulting surface properties are a function of both the alkyl chain (propyl) and the polar terminal group (cyano).

The propyl chain itself contributes a degree of hydrophobic character, while the nitrile group is strongly polar and hydrophilic. This dual nature allows for fine-tuning of the surface from hydrophobic to hydrophilic depending on the density of the silane layer and its orientation. For instance, a densely packed, well-ordered monolayer might expose the cyanopropyl groups, leading to a more polar surface. Conversely, a less ordered layer might expose more of the alkyl backbone. This tunability is valuable for applications such as controlling fluid flow in microfluidics, creating anti-fouling surfaces, or managing the dispersion of pigments and fillers in composite materials. gelest.com For example, modifying silica nanoparticles with a related silane, 3-chloropropyltriethoxysilane, has been used to impart hydrophobicity to cotton textiles, demonstrating the powerful effect of silane-based nanoparticle coatings on surface properties.

Analytical Chemistry and Separation Science

The unique chemical properties of the cyanopropyl group have been leveraged to create highly effective materials for chemical analysis and separation, particularly in the field of solid phase extraction.

Solid phase extraction (SPE) is a widely used sample preparation technique that relies on the selective retention of analytes from a complex matrix onto a solid sorbent. chromatographyonline.com The development of new sorbents with improved selectivity and efficiency is an active area of research. Materials functionalized with this compound have emerged as highly promising SPE sorbents.

The cyanopropyl group provides a medium-polarity stationary phase capable of multiple interaction mechanisms, including dipole-dipole interactions, hydrogen bonding (as an acceptor), and hydrophobic interactions. This versatility allows for the effective extraction of a broad range of compounds, from non-polar to moderately polar.

Recent research has focused on creating cyanopropyl-functionalized silica nanoparticles as a novel SPE sorbent for the determination of organophosphorus pesticides (OPPs) in environmental water samples. nih.govresearchgate.net These custom-synthesized nanosorbents demonstrated excellent performance, including low limits of detection and high recovery rates for both polar and nonpolar OPPs. deswater.com In another study, a magnetic biopolymer (sporopollenin) was functionalized with a cyanopropyl silane and used for the dispersive micro-solid phase extraction (D-μ-SPE) of selected NSAIDs, showcasing high extraction efficiency and simplifying the separation process. sigmaaldrich.com

| Sorbent Material | Target Analytes | Sample Matrix | Method | Key Performance Metrics | Reference |

|---|---|---|---|---|---|

| Cyanopropyl-functionalized silica nanoparticles (CNPr@SiO₂ NPs) | Organophosphorus pesticides (polar and nonpolar) | Water samples | Dispersive micro-solid phase extraction (D-μ-SPE) | Recoveries: 101.21%–109.12%; Limits of Detection: 0.047–0.059 µg L⁻¹ | deswater.com |